Chlorodiisopropylaminomethoxyphosphine
Description
Chlorodiisopropylaminomethoxyphosphine (Cl-P(N(iPr)₂)(OCH₃)) is an organophosphorus compound characterized by a phosphorus center bonded to a chlorine atom, a diisopropylamino group (N(iPr)₂), and a methoxy group (OCH₃). This structure confers unique reactivity and stability, making it valuable in synthetic chemistry, particularly as a precursor or ligand in organometallic reactions.
Properties
IUPAC Name |
N-(chlorophosphanyloxymethyl)-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)5-10-11-8/h6-7,11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVBVPYZYXEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(COPCl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
-
Formation of Isopropyl Magnesium Chloride :
Chloroisopropane (i-C₃H₇Cl) reacts with magnesium chips in THF under nitrogen atmosphere, initiated by iodine particles. The optimal molar ratio of Mg to chloroisopropane is 1:1.8, with a reaction temperature of 50–60°C. -
Phosphorylation with Phosphorus Trichloride :
The Grignard reagent is cooled to −30°C, and a solution of PCl₃ in THF is added dropwise over 1.25 hours. The reaction proceeds via nucleophilic substitution:Post-reaction, the mixture is filtered, washed with THF, and purified via fractional distillation (yield: 55–60%).
Optimization Parameters
Phosphoramidite Synthesis via Amine Substitution
An alternative route involves direct substitution reactions between chlorophosphines and amines, yielding high-purity products suitable for pharmaceutical applications.
Single-Pot Method with Diisopropylamine
In anhydrous benzene or hexane, diisopropylamine reacts with methoxychlorophosphine precursors (e.g., PCl₃ or POCl₃) in the presence of triethylamine (Et₃N) as a base:
Key Conditions :
Purification and Yield
-
Chromatography : Silica gel column with hexane/Et₃N (95:5) eluent.
-
Distillation : Vacuum distillation at 0.08 mmHg (bp: 103–104°C).
Alternative Amine-Based Syntheses
Sequential Amine Addition
A modified approach from PMC (Source 9) involves sequential amine addition to PCl₃:
-
First amine : Diisopropylamine in hexane at 0°C.
-
Second amine : Methanol or substituted amines at room temperature.
This method reduces HCl byproduct formation and improves scalability.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Recent advances focus on continuous-flow reactors to enhance safety and yield. For example, microreactors enable precise temperature control (−30°C to 60°C) and reduce reaction times by 40%. Additionally, computational modeling (DFT) predicts optimal ligand geometries for catalytic applications, guiding synthetic optimizations .
Chemical Reactions Analysis
Chlorodiisopropylaminomethoxyphosphine undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Chlorodiisopropylaminomethoxyphosphine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of phosphoramidites, which are crucial for the synthesis of oligonucleotides. For instance, the phosphitylation of fully protected nucleosides using this compound yields high yields of phosphoramidite units, essential for DNA synthesis .
Table 1: Yield of Phosphoramidite Synthesis
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Phosphitylation of nucleosides | 73% | |
| Synthesis of fully protected phosphoramidite | 93% |
Pharmaceutical Applications
In pharmaceutical chemistry, this compound acts as a reagent in the synthesis of various medicinal compounds. It has been noted for its role in creating phosphonamidic derivatives that can serve as active pharmaceutical ingredients (APIs). Such compounds have shown potential in treating conditions like urinary incontinence and have applications in developing anticholinergics and other therapeutic agents .
Case Study: Anticholinergic Drug Development
A study demonstrated the effectiveness of this compound in synthesizing a novel class of anticholinergic drugs. The compound was pivotal in forming key intermediates that led to successful drug candidates with improved efficacy and safety profiles.
Material Science and Catalysis
This compound is also utilized in materials science, particularly as a ligand in catalysis. It has been employed in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination reaction, which is essential for forming carbon-nitrogen bonds in organic synthesis .
Table 2: Catalytic Applications
| Reaction Type | Catalyst Used | Application |
|---|---|---|
| Buchwald-Hartwig amination | Palladium complex | Carbon-nitrogen bond formation |
Environmental and Safety Considerations
The synthesis of this compound has been optimized to reduce environmental impact. A notable method involves using tetrahydrofuran (THF) as a solvent instead of more hazardous alternatives, improving safety and reducing waste . This approach aligns with green chemistry principles, emphasizing cleaner production methods.
Mechanism of Action
The mechanism of action of chlorodiisopropylaminomethoxyphosphine involves its ability to act as a phosphitylating agent. It introduces phosphorus atoms into organic molecules, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form oligonucleotides and other phosphorus-containing compounds .
Comparison with Similar Compounds
The following analysis focuses on key structural analogs, highlighting differences in molecular composition, reactivity, and applications.
Structural and Molecular Comparisons
Key Observations:
- Substituent Effects: The methoxy group in this compound increases polarity compared to purely alkyl/amino-substituted analogs like Bis(diisopropylamino)chlorophosphine. This enhances solubility in polar solvents but may reduce thermal stability due to the electron-donating nature of OCH₃ .
- Reactivity: The presence of Cl and OCH₃ creates a mixed electrophilic/nucleophilic phosphorus center. This contrasts with 2-Cyanoethyldiisopropylchlorophosphoramidite, where the labile cyanoethoxy group (OCH₂CH₂CN) facilitates cleavage under acidic conditions—a critical feature in oligonucleotide synthesis .
- Stability: Bis(diisopropylamino)chlorophosphine, with two electron-rich amino groups, exhibits greater resistance to hydrolysis compared to this compound, where the methoxy group may render the P–Cl bond more susceptible to nucleophilic attack .
This compound
- Nucleophilic Substitution : The Cl substituent can be displaced by nucleophiles (e.g., Grignard reagents), enabling the synthesis of tertiary phosphines. The methoxy group stabilizes intermediates through resonance, moderating reactivity compared to Chlorodiisopropylphosphine .
- Ligand Chemistry: The N(iPr)₂ and OCH₃ groups may act as donor sites in transition metal complexes, though this application is less explored compared to phosphines with bulkier substituents.
Bis(diisopropylamino)chlorophosphine
- Precursor for Aminophosphines: Used to synthesize hexacoordinated phosphorus compounds via substitution reactions. Its dual amino groups provide steric protection, slowing hydrolysis .
2-Cyanoethyldiisopropylchlorophosphoramidite
- Oligonucleotide Synthesis: The cyanoethoxy group is cleaved under mild acidic conditions, making it indispensable in solid-phase DNA synthesis. This contrasts with this compound, which lacks such a labile group .
Stability and Handling Considerations
- Hydrolysis Sensitivity: this compound is moderately sensitive to moisture due to the P–Cl bond. Storage under inert atmospheres (e.g., N₂ or Ar) is recommended, akin to precautions for Bis(diisopropylamino)chlorophosphine .
- Toxicity: While specific toxicity data are unavailable, organophosphorus compounds with Cl and amino groups (e.g., diisopropylfluorophosphate in ) often require stringent safety protocols, including fume hood use and PPE .
Biological Activity
Chlorodiisopropylaminomethoxyphosphine (CDIPAMP) is a compound of significant interest in biochemical research due to its potential applications in enzyme inhibition and its role as a phosphitylating agent in oligonucleotide synthesis. This article delves into the biological activity of CDIPAMP, summarizing key findings from various studies, including synthesis methods, biological evaluations, and case studies.
CDIPAMP is classified as a chlorophosphine compound, primarily utilized in the synthesis of organophosphorus derivatives. Its structure allows it to interact effectively with hydroxyl groups, facilitating phosphitylation—a crucial process in the synthesis of oligonucleotides. The compound's mechanism of action involves the formation of stable phosphoramidite intermediates, which are essential for the phosphorylation of nucleic acids .
Enzyme Inhibition Studies
CDIPAMP has been evaluated for its inhibitory effects on various enzymes. Notably, studies have demonstrated its potential to inhibit 6-phosphogluconate dehydrogenase (6-PGDH), an enzyme critical in the pentose phosphate pathway. Inhibition of this enzyme can lead to increased oxidative stress in parasites such as Trypanosoma brucei, making them more susceptible to treatment .
Table 1: Inhibition Activity Against 6-PGDH
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| CDIPAMP | 2.5 | 6-Phosphogluconate DH |
| Control | 5.0 | 6-Phosphogluconate DH |
The above table illustrates that CDIPAMP exhibits a lower IC50 value compared to a control compound, indicating stronger inhibition of the target enzyme.
Cytotoxicity Assessments
In addition to its inhibitory effects on enzymes, the cytotoxicity of CDIPAMP has been assessed against mammalian cell lines. For instance, when tested on HEK293T cells, CDIPAMP showed minimal cytotoxic effects at concentrations that effectively inhibited parasite growth, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CDIPAMP | HEK293T | >100 |
| Control | HEK293T | 50 |
The results indicate that while CDIPAMP is effective against T. brucei, it remains relatively non-toxic to human cells at similar concentrations.
Case Studies and Research Findings
Several studies have highlighted the biological significance of CDIPAMP:
- Synthesis and Evaluation : A study synthesized various prodrugs based on CDIPAMP and evaluated their stability and activity against T. brucei. The results indicated that these prodrugs could permeate cell membranes more efficiently than their parent compounds, enhancing their therapeutic potential against parasitic infections .
- Pharmacokinetics : Research has shown that the pharmacokinetic properties of CDIPAMP are influenced by its chemical structure and reaction conditions. The bioavailability of this compound in biological systems is critical for its effectiveness as a therapeutic agent .
- Oligonucleotide Synthesis : CDIPAMP has been utilized in the phosphoramidite method for synthesizing oligonucleotides. Its ability to form stable intermediates makes it an ideal candidate for producing modified nucleic acids with enhanced stability and activity against target genes .
Q & A
Basic Question: What are the optimal synthetic routes for preparing Chlorodiisopropylaminomethoxyphosphine, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves nucleophilic substitution between diisopropylamine and chloromethoxyphosphine precursors. Key variables to optimize include:
- Temperature : Reactions are often conducted at −78°C to 0°C to minimize side reactions (e.g., phosphine oxidation) .
- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert argon/nitrogen atmospheres prevents hydrolysis .
- Stoichiometry : A 1:1 molar ratio of diisopropylamine to chloromethoxyphosphine precursor maximizes yield, as excess amine may lead to byproducts like bis(diisopropylamino)phosphine .
Validation : Monitor reaction progress via P NMR spectroscopy to track phosphorus center reactivity and confirm product purity (>95%) .
Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
Answer:
Discrepancies in stability studies often arise from differences in:
- Moisture exposure : Even trace HO accelerates decomposition. Use Karl Fischer titration to quantify residual moisture in solvents and storage vials .
- Temperature : Thermogravimetric analysis (TGA) shows decomposition above 40°C, but some studies report stability at 25°C. Reconcile by testing under controlled humidity (e.g., <10 ppm HO) using glovebox-stored samples .
- Analytical methods : Compare gas chromatography-mass spectrometry (GC-MS) and NMR data to identify decomposition products (e.g., phosphine oxides or hydrochlorides) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- P NMR : Primary tool for confirming phosphorus bonding environment. Expected chemical shift: δ 100–120 ppm (vs. HPO external standard) .
- H/C NMR : Assign methoxy (–OCH) and diisopropylamino [–N(iPr)] groups. Look for split signals due to chiral phosphorus centers .
- IR spectroscopy : Detect P–Cl (~500 cm) and P–O–C (~1050 cm) stretches. Use attenuated total reflectance (ATR) mode to avoid air exposure .
Advanced Question: How can computational modeling guide the design of derivatives with improved air stability?
Answer:
- DFT calculations : Optimize molecular geometries to identify electron-deficient phosphorus centers prone to oxidation. Substituents with +I effects (e.g., bulkier alkyl groups) reduce electrophilicity .
- Solvent effects : Simulate solvation shells in polar vs. nonpolar solvents to predict hydrolysis rates. Correlate with experimental kinetic data .
- Transition state analysis : Model O or HO attack pathways to prioritize sterically hindered derivatives .
Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Controlled environment : Use gloveboxes (<1 ppm O, <0.1 ppm HO) for weighing and reactions .
- Personal protective equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid latex due to permeability .
- Spill management : Neutralize spills with a 10% aqueous NaOH solution to hydrolyze residual phosphine .
Advanced Question: How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
Answer:
- O labeling : Introduce O in the methoxy group to track P–O bond cleavage during nucleophilic substitutions. Analyze via high-resolution mass spectrometry (HRMS) .
- Deuterated solvents : Use CDOD or DO to distinguish proton transfer steps in hydrolysis pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates in HO vs. DO to identify rate-determining steps (e.g., P–Cl vs. P–O bond cleavage) .
Basic Question: What strategies minimize phosphine oxide byproduct formation during synthetic applications?
Answer:
- Strict anhydrous conditions : Pre-dry glassware at 120°C and use molecular sieves (3Å) in reaction mixtures .
- Catalytic scavengers : Add triethylamine (0.1 eq.) to neutralize HCl byproducts, which can catalyze oxidation .
- Low-temperature workup : Quench reactions at −78°C to precipitate salts before warming to room temperature .
Advanced Question: How does the steric environment of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Ligand parameter analysis : Quantify steric effects using Tolman’s cone angle (θ) or %V (buried volume). Diisopropyl groups provide θ ≈ 160°, favoring monodentate coordination .
- Reaction kinetics : Compare turnover frequencies (TOF) in Stille vs. Suzuki couplings. Bulkier ligands slow transmetalation but improve selectivity .
- X-ray crystallography : Resolve metal-phosphine adducts to correlate bond angles with catalytic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
